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Compound of Interest

1,4,5,8-
Compound Name: )
Tetrahydroxyanthraquinone

Cat. No.: B184003

An In-depth Technical Guide on the Theoretical Studies and DFT Calculations of 1,4,5,8-
Tetrahydroxyanthraquinone

Abstract

1,4,5,8-Tetrahydroxyanthraquinone is a significant organic compound, serving as a crucial
intermediate in the synthesis of pharmaceuticals, such as the anticancer drug mitoxantrone,
and showing potential in the development of high-performance electrode materials for lithium-
ion batteries. This technical guide provides a comprehensive overview of the theoretical and
computational analysis of 1,4,5,8-Tetrahydroxyanthraquinone, with a focus on Density
Functional Theory (DFT) calculations. It is intended for researchers, scientists, and
professionals in drug development and materials science. This document details the molecule's
physicochemical properties, outlines methodologies for theoretical calculations, and presents
experimental protocols for its synthesis and characterization. Furthermore, it explores potential
biological activities by examining signaling pathways associated with structurally related
anthraquinone derivatives.

Physicochemical and Structural Properties

1,4,5,8-Tetrahydroxyanthraquinone, also known as leucoquinizarin, is an aromatic organic
compound derived from anthraquinone. Its core structure consists of an anthracene-9,10-dione
scaffold substituted with four hydroxyl groups.
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Property Value Reference
CAS Number 81-60-7

Molecular Formula C14HsOe

Molecular Weight 272.21 g/mol

Bronze needle-like crystals or
Appearance
brown powder

Melting Point >300 °C

Theoretical Studies and DFT Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling
method used to investigate the electronic structure of many-body systems. For anthraquinone
derivatives, DFT, particularly with the B3LYP functional, is widely employed to predict molecular
geometry, vibrational frequencies, and electronic properties.

Computational Methodology

Theoretical investigations of 1,4,5,8-Tetrahydroxyanthraquinone typically involve a multi-step
computational workflow. The process begins with the optimization of the molecule's ground-
state geometry. Following optimization, frequency calculations are performed to confirm that
the structure corresponds to a true energy minimum and to predict vibrational spectra (Infrared
and Raman). Subsequently, electronic properties such as HOMO-LUMO energy levels and the
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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